N-(2-iodophenyl)-2,3-dimethylbenzamide
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Overview
Description
N-(2-iodophenyl)-2,3-dimethylbenzamide: is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-2,3-dimethylbenzamide typically involves the iodination of a suitable precursor followed by amide formation. One common method involves the reaction of 2-iodoaniline with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity of the product .
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of iodine-containing by-products to meet industrial safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions: N-(2-iodophenyl)-2,3-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and phosphines, often in the presence of palladium or copper catalysts.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzamides.
Oxidation Reactions: Products may include oxidized derivatives of the benzamide.
Reduction Reactions: Reduced forms of the benzamide, such as amines or alcohols.
Scientific Research Applications
Chemistry: N-(2-iodophenyl)-2,3-dimethylbenzamide is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds. It serves as a precursor for various functionalized molecules through substitution and cyclization reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-2,3-dimethylbenzamide largely depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of reactive intermediates, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
N-(2-iodophenyl)-N-alkylcinnamides: These compounds share the iodophenyl group but differ in the amide structure.
2-Iodo-N-phenylbenzamides: Similar structure but without the dimethyl substitution on the benzamide ring.
Uniqueness: N-(2-iodophenyl)-2,3-dimethylbenzamide is unique due to the presence of both iodine and dimethyl groups, which confer distinct reactivity and steric properties. This makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C15H14INO |
---|---|
Molecular Weight |
351.18 g/mol |
IUPAC Name |
N-(2-iodophenyl)-2,3-dimethylbenzamide |
InChI |
InChI=1S/C15H14INO/c1-10-6-5-7-12(11(10)2)15(18)17-14-9-4-3-8-13(14)16/h3-9H,1-2H3,(H,17,18) |
InChI Key |
MLCPXOUOHOJDAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2I)C |
Origin of Product |
United States |
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